Benzylhydrazine 4-methylbenzenesulfonate
Description
Benzylhydrazine 4-methylbenzenesulfonate is a hydrazine derivative featuring a benzyl group attached to a hydrazine moiety, further modified with a 4-methylbenzenesulfonate (tosyl) group. For instance, derivatives like 1-benzyl-4-bromo-6-oxo-1,6-dihydropyridazin-3-yl 4-methylbenzenesulfonate (C₁₂H₁₁BrN₂O₂) highlight the role of the tosyl group in modifying reactivity and pharmacological properties . The compound’s synthesis likely involves coupling benzylhydrazine with 4-methylbenzenesulfonyl chloride, a common sulfonylation strategy .
Properties
IUPAC Name |
benzylhydrazine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.C7H8O3S/c8-9-6-7-4-2-1-3-5-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9H,6,8H2;2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESZKALUZBIEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CNN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylhydrazine 4-methylbenzenesulfonate typically involves the reaction of benzylhydrazine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
Benzylhydrazine 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzylhydrazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Benzylhydrazine derivatives have been explored for their biological activities, particularly as anticancer and antimicrobial agents. Research indicates that compounds derived from benzylhydrazine can inhibit specific enzymes associated with cancer progression and bacterial growth.
- Enzyme Inhibition : A study highlighted the effectiveness of benzenesulfonamide derivatives, including those related to benzylhydrazine, in inhibiting carbonic anhydrase IX (CA IX), which is overexpressed in several tumors. These compounds exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, showcasing their potential as selective anticancer agents .
- Antimicrobial Activity : The inhibition of carbonic anhydrases in bacteria has been linked to reduced bacterial growth, suggesting that benzylhydrazine derivatives may serve as effective antimicrobial agents .
Organic Synthesis
Benzylhydrazine 4-methylbenzenesulfonate is utilized as a reagent in various organic synthesis processes:
- Preparation of Tosylhydrazones : This compound is a key reagent for synthesizing tosylhydrazones, which are important intermediates in organic chemistry. The reaction involves the condensation of hydrazines with carbonyl compounds to form stable hydrazones, which can further undergo transformations into more complex structures .
- Hydrogen Donor in Reduction Reactions : It has been employed as a hydrogen donor in the semihydrogenation of ynamides. This application allows for the selective formation of Z-enamides without over-reduction or affecting other functional groups, demonstrating its utility in synthetic methodologies .
Case Studies and Research Findings
Several studies have documented the effectiveness and versatility of this compound in various applications:
Mechanism of Action
The mechanism of action of Benzylhydrazine 4-methylbenzenesulfonate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming stable complexes with the enzyme’s active site. This interaction can disrupt normal enzyme function and lead to various biochemical effects . The compound can also participate in redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Hydrazine Derivatives
Table 1: Structural and Reactivity Comparison of Hydrazine Derivatives
†Dopamine β-hydroxylase (DBH); ‡Inference from structural analogues.
*Inferred formula.
Key Observations :
- Steric Effects : Bulky substituents (e.g., cyclohexyl) hinder nucleophilic attack, reducing reactivity .
- Electronic Effects : The benzyl group in benzylhydrazine enhances radical formation, critical for enzyme inactivation .
- Sulfonate Modification : The 4-methylbenzenesulfonate group likely alters pharmacokinetics, as seen in analogues like Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (C₁₂H₁₆O₄S), which is used as a stable intermediate .
Sulfonate-Containing Analogues
Key Observations :
Enzyme Inhibition Mechanisms
- Benzylhydrazine : Acts as a mechanism-based inactivator of DBH, generating carbon-centered radicals via homolytic cleavage (deuterium isotope effect $ kH/kD = 13 $) .
- This compound : While direct data is absent, structural analogues suggest competitive inhibition via phenethylamine mimicry . Contradictory evidence (mechanism-based vs. competitive) may arise from experimental contexts (e.g., enzyme isoform differences).
- Phenethylhydrazine : Substrate for DBH, with inactivation rates influenced by ascorbate and tyramine .
Table 3: Kinetic Parameters of Hydrazine Derivatives on DBH
Biological Activity
Benzylhydrazine 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by various studies and data.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₅N₂O₃S
- Molecular Weight : 273.34 g/mol
- CAS Number : 555-96-4
Benzylhydrazine derivatives have been widely studied for their diverse biological activities. The sulfonate group in this compound may enhance its solubility and bioavailability, potentially influencing its pharmacological effects.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of benzylhydrazine derivatives. For instance, a series of substituted hydrazines, including benzylhydrazine derivatives, were synthesized and evaluated for their antibacterial activity against various bacterial strains.
Table 1: Antimicrobial Activity of Benzylhydrazine Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
These findings indicate that benzylhydrazine derivatives exhibit moderate antibacterial activity, suggesting potential for development as antimicrobial agents .
Anticancer Activity
Research has also highlighted the anticancer potential of benzylhydrazine compounds. A study focused on the synthesis of hydrazone derivatives demonstrated that certain compounds exhibited significant cytotoxicity against cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various hydrazones derived from benzylhydrazine, the following results were observed:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC₅₀ Values :
- Benzylhydrazine derivative A: 20 µM (MCF-7)
- Benzylhydrazine derivative B: 25 µM (HeLa)
These results suggest that modifications to the benzylhydrazine structure can enhance its anticancer properties .
Mechanistic Insights
The mechanism by which benzylhydrazine exerts its biological effects is an area of ongoing research. One proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.
Enzyme Inhibition Studies
Benzylhydrazine has been shown to inhibit peptidylglycine alpha-amidating enzyme, which plays a crucial role in neuropeptide processing. This inhibition may contribute to its observed biological activities .
Q & A
Q. Basic
- NMR/IR Spectroscopy : Confirm functional groups (e.g., sulfonate S=O stretches at ~1050–1150 cm⁻¹) and monitor reaction progress .
- Single-Crystal XRD : Resolve hydrogen-bonding motifs (e.g., N–H⋯O interactions) and unit cell parameters (e.g., monoclinic P2₁/n symmetry, a = 14.6392 Å, b = 5.7111 Å) .
- Elemental Analysis : Verify stoichiometry (e.g., C₆H₉N₂⁺·C₇H₇O₃S⁻, Mᵣ = 280.34) .
What strategies are recommended for refining the crystal structure of benzylhydrazine derivatives using SHELX software?
Q. Advanced
- High-Resolution Data : Collect data to θ > 25° to improve R₁ values (e.g., R₁ = 0.042 for 4362 reflections) .
- Twinning Handling : Use SHELXL’s TWIN/BASF commands for twinned datasets, common in monoclinic systems.
- Hydrogen Placement : Mixed isotropic/anisotropic refinement for non-H atoms, with hydrogen positions derived from Fourier difference maps .
How do hydrogen bonding interactions in benzylhydrazine sulfonate salts affect their crystal packing and stability?
Advanced
The asymmetric unit typically features sulfonate O atoms as acceptors and amine N–H as donors, forming 1D chains along [010]. Key interactions include:
- N1–H1⋯O2 (2.85 Å) and N2–H2⋯O1 (2.79 Å), creating a robust network that stabilizes the lattice .
- Thermal Stability : Stronger networks correlate with higher melting points; TGA can quantify decomposition thresholds.
What safety protocols should be followed when handling benzylhydrazine derivatives during synthesis?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas from sulfonation) .
- PPE : Gloves and goggles to prevent skin/eye contact with corrosive intermediates like sulfonyl chlorides .
- Waste Disposal : Neutralize acidic residues before disposal to prevent environmental contamination.
How can in vitro microbial inhibition assays be designed to assess benzylhydrazine derivatives’ biological activity?
Q. Advanced
- Culture Conditions : Anaerobic incubation (37°C, 12 hours) with serial dilutions (10³–10⁵) plated on nutrient agar .
- Dose-Response : Test concentrations (e.g., 0–100 µM) and quantify colony-forming units (CFUs) post-treatment.
- Controls : Include untreated samples and reference antibiotics to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
